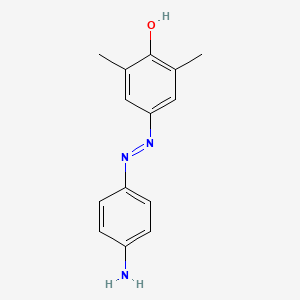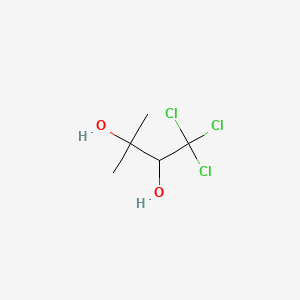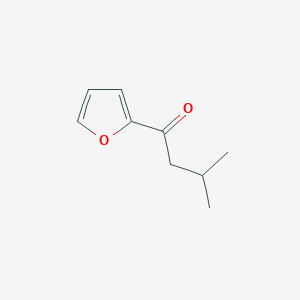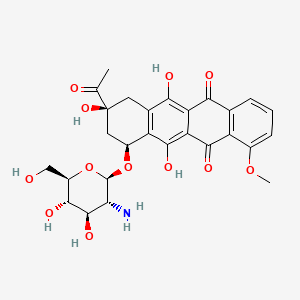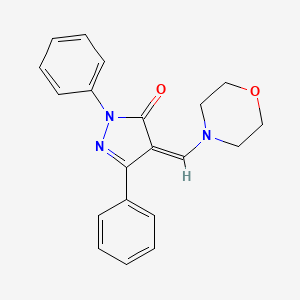
1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with diphenyl and morpholinomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one typically involves the reaction of 1,3-diphenyl-2-pyrazolin-5-one with morpholine and formaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different substituents replacing the original groups .
Scientific Research Applications
1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Biological Studies: It is used in biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation. This leads to the disruption of cellular processes and induces apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-pyrazolin-5-one: A precursor in the synthesis of 1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one.
4-(5-bromo)pyridinyl pyrazolinone: Another pyrazolinone derivative with different substituents.
1,3-Diphenyl-4-azafluorene: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24665-75-6 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C20H19N3O2/c24-20-18(15-22-11-13-25-14-12-22)19(16-7-3-1-4-8-16)21-23(20)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15- |
InChI Key |
CUPOMUMCRLEFOB-SDXDJHTJSA-N |
Isomeric SMILES |
C1COCCN1/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


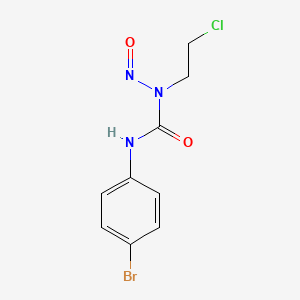


![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
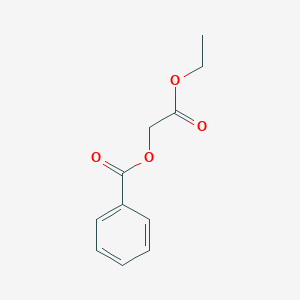
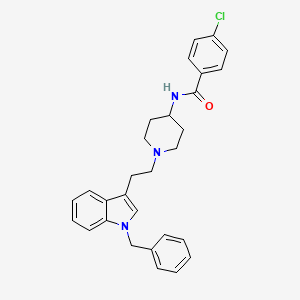
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)


